molecular formula C17H18BrN3O2S B2383425 2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide CAS No. 1024346-57-3

2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide

Cat. No.: B2383425
CAS No.: 1024346-57-3
M. Wt: 408.31
InChI Key: NTEOISPNRHTCBV-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is a complex organic compound that features a brominated phenoxy group and a thioxomethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide typically involves multiple steps:

    Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination to form 4-bromo-3,5-dimethylphenol.

    Etherification: This intermediate is then reacted with 2-chloroethanol to form 2-(4-bromo-3,5-dimethylphenoxy)ethanol.

    Thioxomethylation: The phenoxyethanol derivative is then reacted with phenylisothiocyanate to introduce the thioxomethyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioxomethyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thioxomethyl group.

    Reduction: Reduced forms of the thioxomethyl group.

    Hydrolysis: Breakdown products include 4-bromo-3,5-dimethylphenol and phenylthiourea derivatives.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The phenoxy and thioxomethyl groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenol: A simpler compound with similar brominated phenol structure.

    Phenylisothiocyanate: Shares the thioxomethyl group.

    2-(4-Bromo-3,5-dimethylphenoxy)ethanol: An intermediate in the synthesis of the target compound.

Uniqueness

2-(4-Bromo-3,5-dimethylphenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is unique due to its combination of a brominated phenoxy group and a thioxomethylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c1-11-8-14(9-12(2)16(11)18)23-10-15(22)20-21-17(24)19-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEOISPNRHTCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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